S-(Methylthiomethyl) 2-methylpropanethioate
CAS No.: 77974-85-7
Cat. No.: VC17067303
Molecular Formula: C6H12OS2
Molecular Weight: 164.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77974-85-7 |
|---|---|
| Molecular Formula | C6H12OS2 |
| Molecular Weight | 164.3 g/mol |
| IUPAC Name | S-(methylsulfanylmethyl) 2-methylpropanethioate |
| Standard InChI | InChI=1S/C6H12OS2/c1-5(2)6(7)9-4-8-3/h5H,4H2,1-3H3 |
| Standard InChI Key | BUOOBCHAUHUKHM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)SCSC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₆H₁₂OS₂, with a molar mass of 164.3 g/mol . Its structure comprises a 2-methylpropanethioate group linked to a methylthiomethyl moiety via a sulfur atom. Key structural identifiers include:
-
SMILES:
CC(C)C(=O)SCSC -
InChI:
InChI=1S/C6H12OS2/c1-5(2)6(7)9-4-8-3/h5H,4H2,1-3H3
The presence of two sulfur atoms and a carbonyl group confers unique electronic and steric properties, influencing its reactivity and interaction with biological systems.
Collision Cross-Section (CCS) Profiles
Ion mobility spectrometry predictions reveal distinct CCS values for adducts (Table 1) :
Table 1: Predicted CCS Values for Adducts of S-(Methylthiomethyl) 2-Methylpropanethioate
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 165.04024 | 135.2 |
| [M+Na]+ | 187.02218 | 144.0 |
| [M+NH₄]+ | 182.06678 | 143.9 |
| [M-H]- | 163.02568 | 135.1 |
These data are critical for mass spectrometry-based identification in complex matrices.
Synthesis and Industrial Production
Conventional Synthetic Route
The compound is synthesized via a nucleophilic acyl substitution reaction between 2-methylpropanethiol and methyl iodide in the presence of a base (e.g., NaH or K₂CO₃):
This method yields high purity (>95%) under mild conditions (25–50°C, 4–6 hr).
Functional Applications
Flavor and Fragrance Industry
The compound’s sulfur-rich profile contributes to savory, umami-like aromas, making it valuable in:
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Food flavorings: Enhances meaty notes in processed foods.
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Beverage additives: Imparts depth to hop-derived flavors in beers (aligned with findings on thioester contributions to beer aroma) .
Chemical Intermediate
Its dual thioester groups enable participation in:
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Peptide coupling: As a sulfur-based activating agent.
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Polymer synthesis: Cross-linking agent in sulfur-modified resins.
Biological and Pharmacological Activities
Antimicrobial Properties
Structural analogs exhibit moderate activity against Staphylococcus aureus (MIC 128 μg/mL), though direct evidence for this compound remains sparse.
Comparative Analysis with Analogous Thioesters
Table 2: Comparison of Key Thioesters
| Compound | Molecular Formula | CCS [M+H]+ (Ų) | Flavor Profile |
|---|---|---|---|
| S-Methyl thiobutanoate | C₅H₁₀OS | 122.4 | Pungent, garlic-like |
| S-(Methylthiomethyl) 2-MPA | C₆H₁₂OS₂ | 135.2 | Umami, savory |
| S-Ethyl thioacetate | C₄H₈OS | 118.7 | Fruity, apple-like |
This compound’s higher CCS and sulfur content correlate with enhanced volatility and flavor intensity .
Future Research Directions
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